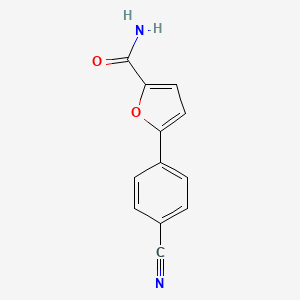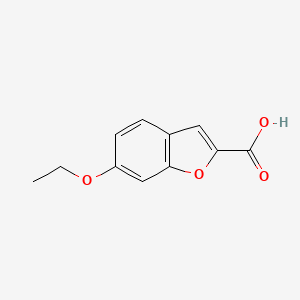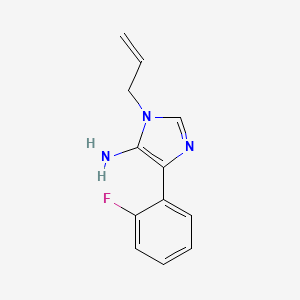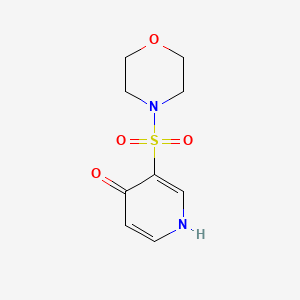
1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé spécifique présente un groupe sec-butyle et un groupe méthyle liés au cycle pyrazole, ainsi qu'un groupe fonctionnel aldéhyde en position quatre. La présence de ces substituants confère au composé des propriétés chimiques et physiques uniques, ce qui le rend intéressant dans divers domaines de la recherche et de l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie de l'introduction des groupes sec-butyle et méthyle. Le groupe aldéhyde est ensuite introduit par des réactions de formylation. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés par lots à grande échelle ou continus. Le choix de la méthode dépend de facteurs tels que le coût, l'efficacité et l'impact environnemental. Les catalyseurs et les solvants utilisés dans les milieux industriels sont choisis pour minimiser les déchets et maximiser le rendement du produit.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques.
Réduction : Le groupe aldéhyde peut être réduit pour former des alcools primaires.
Substitution : Les atomes d'hydrogène du cycle pyrazole peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Divers électrophiles ou nucléophiles, selon la substitution souhaitée.
Principaux produits :
Oxydation : Acides carboxyliques correspondants.
Réduction : Alcools primaires correspondants.
Substitution : Divers dérivés pyrazoliques substitués.
Applications De Recherche Scientifique
Le 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, ce qui entraîne des modifications de leur fonction. Les groupes sec-butyle et méthyle peuvent influencer l'affinité de liaison et la spécificité du composé.
Mécanisme D'action
The mechanism of action of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sec-butyl and methyl groups may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Le 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde peut être comparé à d'autres dérivés du pyrazole :
1-(sec-Butyl)-3-méthyl-1H-pyrazole : Il manque le groupe aldéhyde, ce qui entraîne une réactivité et des applications différentes.
1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-acide carboxylique : Il contient un groupe acide carboxylique au lieu d'un aldéhyde, ce qui conduit à des propriétés chimiques et des utilisations différentes.
1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-méthanol :
L'unicité du 1-(sec-Butyl)-3-méthyl-1H-pyrazole-4-carbaldéhyde réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-butan-2-yl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-7(2)11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3 |
Clé InChI |
YCCMBBRIQKYQNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=C(C(=N1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
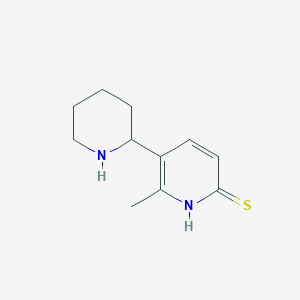
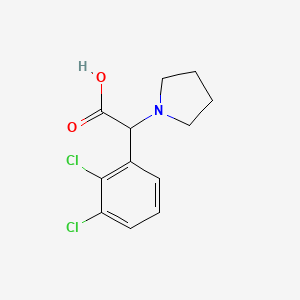
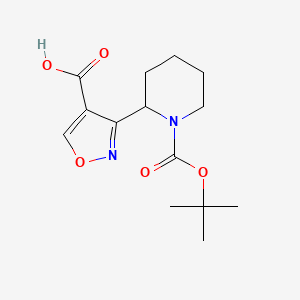

![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

